Vociprotafib

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Vociprotafib is a small molecule inhibitor developed by Sanofi and Revolution Medicines Inc. It is primarily known for its role as an inhibitor of the protein tyrosine phosphatase non-receptor type 11 (SHP2). This compound is currently in clinical trials for the treatment of advanced solid tumors, including non-small cell lung cancer and colorectal cancer .

Preparation Methods

The synthesis of vociprotafib involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the correct formation of bonds and functional groups .

Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, using high-efficiency purification techniques, and ensuring compliance with regulatory standards for pharmaceutical production .

Chemical Reactions Analysis

Vociprotafib undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Vociprotafib has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of SHP2 and its effects on various signaling pathways.

Biology: Employed in cellular assays to investigate the role of SHP2 in cell proliferation, differentiation, and survival.

Medicine: Undergoing clinical trials for the treatment of advanced solid tumors, including non-small cell lung cancer and colorectal cancer

Industry: Potential applications in the development of targeted cancer therapies and personalized medicine

Mechanism of Action

Vociprotafib exerts its effects by inhibiting the activity of SHP2, a protein tyrosine phosphatase involved in the activation of the RAS-RAF-MEK-ERK signaling pathway. This pathway is often hyperactivated in tumors, leading to uncontrolled cell growth and proliferation. By inhibiting SHP2, this compound blocks the activation of this pathway, thereby reducing tumor growth and promoting cancer cell death .

Comparison with Similar Compounds

Vociprotafib is unique in its specific inhibition of SHP2. Similar compounds include:

RMC-4630: Another SHP2 inhibitor developed by Revolution Medicines.

SAR-442720: A compound with similar inhibitory effects on SHP2.

SHP2-IN-7: Another SHP2 inhibitor with a different chemical structure but similar biological activity

This compound stands out due to its high specificity and potency in inhibiting SHP2, making it a promising candidate for targeted cancer therapy .

Biological Activity

Vociprotafib, also known as RMC-4630, is a synthetic organic compound classified as an allosteric inhibitor of the SHP2 (PTPN11) phosphatase. This compound is currently under investigation for its potential therapeutic applications in treating advanced solid tumors, particularly those with mutations in the RAS-RAF-MEK-ERK signaling pathway. The inhibition of SHP2 is significant because it plays a crucial role in tumorigenesis and cancer progression.

This compound targets the SHP2 enzyme, which is involved in several cellular signaling pathways that promote cell growth and survival. By inhibiting SHP2, this compound effectively disrupts the RAS-RAF-MEK-ERK signaling cascade, which is often hyperactivated in various cancers, leading to reduced tumor growth and enhanced apoptosis in malignant cells .

Biological Activity

The biological activity of this compound has been characterized through various preclinical and clinical studies. Key findings include:

- Inhibition of Tumor Growth : In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cell lines harboring RAS mutations. The compound showed an IC50 value correlating with CRISPR gene dependency scores for SHP2, indicating its effectiveness in targeting cells reliant on this pathway .

- Efficacy in Animal Models : Preclinical models have shown that this compound administration leads to a marked reduction in tumor size compared to control groups. In xenograft studies, tumors treated with this compound exhibited decreased cell viability and increased apoptosis markers .

Clinical Studies

This compound is currently being evaluated in clinical trials for its efficacy and safety profile. Notable studies include:

- Phase 1 Trials : Early-phase trials have assessed the safety and tolerability of this compound in patients with advanced solid tumors. Results indicated manageable side effects, predominantly low-grade toxicities such as fatigue and mild gastrointestinal disturbances .

- Combination Therapy : this compound is also being tested in combination with other therapeutic agents, such as sotorasib, to enhance treatment efficacy against KRAS-mutant cancers. Preliminary data suggest improved objective response rates when combined with other targeted therapies .

Case Studies

Several case studies illustrate the potential of this compound:

- Case Study 1 : A patient with metastatic colorectal cancer (mCRC) exhibiting a KRAS G12C mutation was treated with this compound alongside standard chemotherapy. The patient experienced a partial response with significant tumor shrinkage observed after three cycles of treatment.

- Case Study 2 : In a cohort of patients with non-small cell lung cancer (NSCLC) who had previously failed other therapies, this compound was administered as part of a combination regimen. Results showed a disease control rate of 64%, indicating promising efficacy in this difficult-to-treat population .

Summary of Findings

| Study Type | Findings |

|---|---|

| Preclinical Studies | Significant inhibition of tumor growth in RAS-mutant models |

| Phase 1 Trials | Manageable side effects; ongoing safety evaluations |

| Combination Therapy | Improved response rates when combined with sotorasib |

Properties

CAS No. |

2172652-48-9 |

|---|---|

Molecular Formula |

C20H27ClN6O2S |

Molecular Weight |

451.0 g/mol |

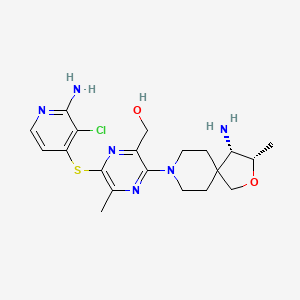

IUPAC Name |

[6-(2-amino-3-chloropyridin-4-yl)sulfanyl-3-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-5-methylpyrazin-2-yl]methanol |

InChI |

InChI=1S/C20H27ClN6O2S/c1-11-19(30-14-3-6-24-17(23)15(14)21)26-13(9-28)18(25-11)27-7-4-20(5-8-27)10-29-12(2)16(20)22/h3,6,12,16,28H,4-5,7-10,22H2,1-2H3,(H2,23,24)/t12-,16+/m0/s1 |

InChI Key |

HISJAYUQVHMWTA-BLLLJJGKSA-N |

Isomeric SMILES |

C[C@H]1[C@H](C2(CCN(CC2)C3=NC(=C(N=C3CO)SC4=C(C(=NC=C4)N)Cl)C)CO1)N |

Canonical SMILES |

CC1C(C2(CCN(CC2)C3=NC(=C(N=C3CO)SC4=C(C(=NC=C4)N)Cl)C)CO1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.